N-(2-bromoacetyl)acetamide

Catalog No.
S3339904
CAS No.
34002-90-9
M.F
C4H6BrNO2
M. Wt
180 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-bromoacetyl)acetamide

CAS Number

34002-90-9

Product Name

N-(2-bromoacetyl)acetamide

IUPAC Name

N-acetyl-2-bromoacetamide

Molecular Formula

C4H6BrNO2

Molecular Weight

180 g/mol

InChI

InChI=1S/C4H6BrNO2/c1-3(7)6-4(8)2-5/h2H2,1H3,(H,6,7,8)

InChI Key

OWHMEXFXNKBTMM-UHFFFAOYSA-N

SMILES

CC(=O)NC(=O)CBr

Canonical SMILES

CC(=O)NC(=O)CBr

Biological Screening of N-substituted Derivatives

Field: Chemistry and Biochemistry

Application: N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide were synthesized and screened for their biological activity .

Method: The first phase involved converting phenyl acetic acid into ester, hydrazide and finally cyclized in the presence of CS2 to afford 5-benzyl-1,3,4-oxadiazole-2-thiol. In the second phase, N-substituted-2-bromoacetamides were prepared by reacting substituted amines with bromoacetyl bromide in basic media. In the third phase, 5-benzyl-1,3,4-oxadiazole-2-thiol was stirred with N-substituted-2-bromoacetamides in the presence of N,N-dimethyl formamide (DMF) and sodium hydride (NaH) to get the target compounds .

Results: The synthesized compounds were screened against butyrylcholinesterase (BChE), acetylcholinesterase (AChE), and lipoxygenase enzymes (LOX) and were found to be relatively more active against acetylcholinesterase .

Synthesis of Imidazolium or Piridinium Based Ionic Liquids

Field: Chemistry

Application: Bromoacetyl bromide, a compound similar to N-(2-bromoacetyl)acetamide, has been used in the synthesis of imidazolium or piridinium based ionic liquids .

Synthesis of N, N ′-bis (bromoacetyl) cystamine

Application: Bromoacetyl bromide, a compound similar to N-(2-bromoacetyl)acetamide, has been used in the synthesis of N, N ′-bis (bromoacetyl) cystamine, a bifunctional quaternizing agent .

Results: The outcome of this application is the production of N, N ′-bis (bromoacetyl) cystamine, a bifunctional quaternizing agent .

N-(2-bromoacetyl)acetamide is an organic compound characterized by its molecular formula C4H6BrN2OC_4H_6BrN_2O. This compound features a bromoacetyl group attached to an acetamide moiety, which contributes to its chemical reactivity and biological properties. The presence of the bromine atom enhances its electrophilic character, making it a valuable intermediate in various chemical synthesis processes. Its structure can be represented as follows:

N 2 bromoacetyl acetamide C4H6BrN2O\text{N 2 bromoacetyl acetamide }\text{C}_4\text{H}_6\text{BrN}_2\text{O}

This compound is primarily utilized in organic synthesis and medicinal chemistry due to its ability to participate in a variety of

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds. This reaction is crucial for creating derivatives with varied biological activities.
  • Hydrolysis: In the presence of water, N-(2-bromoacetyl)acetamide can hydrolyze to yield acetic acid and the corresponding amine.
  • Condensation Reactions: It can react with other amines or alcohols to form more complex molecules, which are often biologically active.

These reactions highlight the compound's versatility as a building block in synthetic organic chemistry.

Research indicates that N-(2-bromoacetyl)acetamide exhibits notable biological activities. It has been studied for its potential as an antibacterial and antifungal agent. The mechanism of action is thought to involve interference with cellular processes, possibly through the inhibition of specific enzymes or receptors. Such interactions can lead to alterations in metabolic pathways, making this compound a candidate for further pharmacological exploration.

The synthesis of N-(2-bromoacetyl)acetamide typically involves the following methods:

  • Bromination of Acetamide: This method involves treating acetamide with bromine or brominating agents under controlled conditions to introduce the bromoacetyl group.
  • Acetylation of 2-Bromopropanamide: Another approach is the acetylation of 2-bromopropanamide using acetic anhydride or acetyl chloride, which results in N-(2-bromoacetyl)acetamide.
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted synthesis techniques that enhance reaction rates and yields, making the process more efficient.

N-(2-bromoacetyl)acetamide finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drugs, particularly those targeting bacterial infections.
  • Agriculture: The compound is explored for use in developing agrochemicals that can control pests and diseases.
  • Chemical Research: It is used in laboratories for synthesizing novel compounds with potential therapeutic effects.

Studies on N-(2-bromoacetyl)acetamide have focused on its interactions with biological macromolecules. For instance, it has been shown to interact with proteins involved in metabolic pathways, potentially leading to inhibition or modulation of their activity. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its efficacy as a therapeutic agent.

N-(2-bromoacetyl)acetamide can be compared with several similar compounds that share structural features but differ in their substituents or functional groups:

Compound NameMolecular FormulaUnique Features
N-(2-chloroacetyl)acetamideC4H6ClN2OChlorine instead of bromine; different reactivity
2-Bromo-N-acetylanilineC8H8BrNContains an aniline group; used in dye synthesis
N-(3-bromoacetyl)acetamideC4H6BrN2OBromine at a different position; altered biological activity
N-(4-bromoacetyl)acetamideC4H6BrN2OBromine at another position; potential for different applications

These comparisons underscore the uniqueness of N-(2-bromoacetyl)acetamide regarding its specific substitution pattern and resulting chemical properties, which influence its reactivity and biological activity.

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Wikipedia

N-Acetyl-2-bromoacetamide

Dates

Modify: 2024-04-14

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